2-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-methoxybenzamide
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Overview
Description
2-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-methoxybenzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core substituted with a bromo group, a methoxy group, and a side chain containing a pyrazole and oxadiazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-methoxybenzamide typically involves multiple steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via the condensation of hydrazine with an appropriate 1,3-diketone under acidic conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed through the cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent like phosphorus oxychloride.
Coupling of the Pyrazole and Oxadiazole Rings: The pyrazole and oxadiazole rings are then linked via a suitable linker, often through a nucleophilic substitution reaction.
Introduction of the Benzamide Core: The final step involves coupling the substituted benzamide with the pyrazole-oxadiazole intermediate. This can be achieved through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromo group in the benzamide core can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or further to a carboxylic acid under strong oxidative conditions. Conversely, reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.
Cyclization Reactions: The compound can undergo intramolecular cyclization reactions, especially under acidic or basic conditions, leading to the formation of new ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation Products: Hydroxylated or carboxylated derivatives of the original compound.
Reduction Products: Reduced forms of the oxadiazole ring, potentially leading to open-chain derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Material Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic or photonic properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a molecular probe to study biological pathways and interactions, especially those involving oxidative stress or enzyme inhibition.
Industry
Polymer Chemistry: The compound can be incorporated into polymers to impart specific properties, such as increased thermal stability or enhanced mechanical strength.
Agriculture: Potential use as a pesticide or herbicide, given its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-methoxybenzamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and methoxy groups can facilitate binding to active sites, while the pyrazole and oxadiazole rings can interact with other regions of the target molecule, stabilizing the interaction and modulating the target’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(4-methoxybenzyl)-5-methoxybenzamide
- N-(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-methoxybenzamide
- 2-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-methoxybenzamide
Uniqueness
Compared to similar compounds, 2-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-methoxybenzamide stands out due to the presence of both the bromo and methoxy groups, which can significantly influence its reactivity and binding properties. The combination of these functional groups with the pyrazole and oxadiazole rings provides a unique scaffold for interaction with biological targets, potentially leading to novel applications in drug development and materials science.
Properties
IUPAC Name |
2-bromo-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN5O3/c1-3-22-9-10(7-19-22)15-20-14(25-21-15)8-18-16(23)12-6-11(24-2)4-5-13(12)17/h4-7,9H,3,8H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWBEBQYYZOLJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=C(C=CC(=C3)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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